molecular formula C16H14F6N4O4 B10943111 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide

Cat. No.: B10943111
M. Wt: 440.30 g/mol
InChI Key: UKMJMKCRGVLQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide is a complex organic compound with potential applications in various scientific fields This compound features a pyrazole ring substituted with difluoromethyl groups and a nitrophenyl group linked to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of difluoromethyl groups, and coupling with the nitrophenyl-propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

    Reduction: Reduction reactions can modify the nitro group to an amine or other derivatives.

    Substitution: The difluoromethyl groups and nitrophenyl moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity or function. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.

Properties

Molecular Formula

C16H14F6N4O4

Molecular Weight

440.30 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide

InChI

InChI=1S/C16H14F6N4O4/c1-7(25-12(15(21)22)5-11(24-25)14(19)20)16(27)23-8-2-9(26(28)29)4-10(3-8)30-6-13(17)18/h2-5,7,13-15H,6H2,1H3,(H,23,27)

InChI Key

UKMJMKCRGVLQQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OCC(F)F)[N+](=O)[O-])N2C(=CC(=N2)C(F)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.